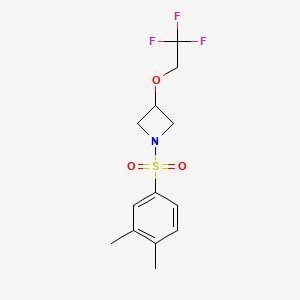

1-((3,4-Dimethylphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((3,4-Dimethylphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine, also known as DTAA, is a synthetic compound that belongs to the class of azetidine derivatives. It has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In

Applications De Recherche Scientifique

Synthesis and Reactivity in Organic Chemistry

Sulfamoyl Azides and Triazoles : The synthesis of sulfamoyl azides from secondary amines, using novel sulfonyl azide transfer agents, has been investigated. These azides react with alkynes to form 1-sulfamoyl-1,2,3-triazoles, which are precursors to rhodium azavinyl carbenes. These carbenes are versatile intermediates that add asymmetrically to olefins (Culhane & Fokin, 2011).

Azetidines and Oxetanes : Arylglycine derivatives have been cyclized to azetidines using (2-bromoethyl)sulfonium triflate, showcasing a mild procedure for synthesizing azetidines and extending to oxetane synthesis (Fritz et al., 2012).

N-Sulfonylamines Reactions : The reaction of N-sulfonylamines with 3-dimethylamino-2H-azirines has been studied, showing competitive formation of thiadiazoles, oxathiazoles, and acrylamidines. This research highlights the complexity of reactions involving sulfonyl compounds (Tornus, Schaumann, & Adiwidjaja, 1996).

Antioxidant Activity of Azo Dyes Derived from Sulfa Drugs : A study focused on synthesizing azo-sulfa compounds for their antioxidant properties, highlighting the versatility of sulfonyl compounds in creating biologically active derivatives (Muhammad-Ali et al., 2019).

Applications in Material Science and Molecular Recognition

Poly(arylene ether sulfone)s with Quaternary Ammonium Groups : The synthesis and characterization of poly(arylene ether sulfone)s containing quaternary ammonium groups have been explored for their potential in anion exchange membranes. This research illustrates the application of sulfonyl compounds in developing materials with specific ion transport properties (Wang et al., 2015).

Propriétés

IUPAC Name |

1-(3,4-dimethylphenyl)sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO3S/c1-9-3-4-12(5-10(9)2)21(18,19)17-6-11(7-17)20-8-13(14,15)16/h3-5,11H,6-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEOADGQDHEPGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)OCC(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3,4-Dimethylphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-yl]prop-2-enamide](/img/structure/B2561104.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2561112.png)

![1-[5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2561120.png)

![4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2561121.png)